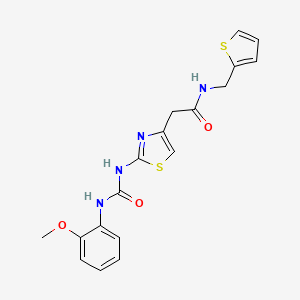

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Historical Development of Thiazole-Based Pharmacophores

The thiazole nucleus has served as a cornerstone of medicinal chemistry since the discovery of natural thiazole-containing antibiotics like penicillin and bacitracin in the early 20th century. The Hantzsch thiazole synthesis (1889) established reliable access to this heterocycle, enabling systematic exploration of structure-activity relationships. By the 1950s, synthetic thiazoles like sulfathiazole demonstrated broad antimicrobial activity, validating the scaffold’s pharmaceutical potential.

Key historical milestones include:

- 1940s : Identification of thiamine’s thiazole component, linking the heterocycle to essential metabolic cofactors.

- 1970s : Development of anti-inflammatory thiazoles such as fanetizole, highlighting the scaffold’s adaptability to diverse targets.

- 1990s : Emergence of ureido-thiazoles in patent literature, exemplified by antithrombotic agents featuring 2-ureido substitutions.

Modern derivatives like 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide reflect iterative optimization of these historical leads, incorporating substituents that enhance target affinity and metabolic stability.

Significance of Ureido-Substituted Thiazoles in Drug Discovery

Ureido groups (-NHCONH-) introduce critical hydrogen-bonding capacity and conformational flexibility to thiazole derivatives. In the subject compound, the 2-methoxyphenylureido moiety enables:

- Three-dimensional complementarity with enzyme active sites through aryl stacking and hydrogen bonding.

- pH-dependent solubility via the ionizable urea proton.

- Metabolic resistance compared to simpler amine substituents, as demonstrated in comparative pharmacokinetic studies.

Structural analyses reveal that the urea’s carbonyl oxygen engages in key interactions with residues like Thr-β274 in microtubule-stabilizing proteins, while the methoxy group modulates electron density across the phenyl ring. These features collectively enhance the derivative’s potential as a kinase or tubulin modulator.

Current Research Trends in Thiazole-Derivative Development

Contemporary research emphasizes three strategic axes:

Computational-Guided Design

Pharmacophore models integrating thiazole’s aromatic system with ureido hydrogen-bond acceptors/donors enable predictive activity optimization. For example, molecular docking studies position the subject compound’s thiophenmethyl group in hydrophobic pockets adjacent to catalytic sites.

Multi-Step Regioselective Synthesis

Modern routes to ureido-thiazoles employ sequential functionalization:

- Thiazole ring formation via Hantzsch or Cook-Heilbron methods.

- Regioselective ureido installation at C2 using isocyanate intermediates.

- N-Acetylation with thiophenmethyl amines under Schotten-Baumann conditions.

Hybrid Pharmacophore Development

Integration of thiazoles with thiophene (as in the subject compound) merges sulfur-rich heterocycles with distinct electronic profiles, potentially overcoming transporter-mediated drug resistance.

Table 1: Synthetic Routes to Ureido-Thiazole Derivatives

Properties

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-25-15-7-3-2-6-14(15)21-17(24)22-18-20-12(11-27-18)9-16(23)19-10-13-5-4-8-26-13/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGMNFVYRJFNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the ureido group and the methoxyphenyl moiety. Common reagents used in these reactions include thionyl chloride, thiourea, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Compounds with similar structures have demonstrated significant inhibitory effects against various kinases associated with cancer cell proliferation. The thiazole and ureido moieties are particularly relevant due to their known roles in inhibiting cancer progression.

- Studies indicate that derivatives of thiazole can exhibit cytotoxicity against several cancer cell lines, suggesting that this compound may also possess similar properties.

- Antimicrobial Properties :

-

Diabetes Management :

- Some related compounds have been identified as agonists of the β3-adrenergic receptor, which plays a role in regulating glucose metabolism. This suggests potential applications in managing diabetes through the modulation of metabolic pathways.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of thiazole derivatives similar to this compound. Researchers found that these compounds inhibited specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation of cancer cells in vitro and in vivo models .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of various thiazole derivatives. The results indicated that certain modifications to the thiazole structure enhanced its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application for this compound in antibiotic development .

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical comparisons with structurally related compounds:

Key Observations

Structural Impact on Bioactivity: The target compound’s ureido group distinguishes it from simpler acetamide derivatives (e.g., ). Thiophen-2-ylmethyl substitution (shared with ) may enhance lipophilicity and membrane permeability compared to purely phenyl-substituted analogs (e.g., ).

Synthetic Flexibility :

- The target’s synthesis likely mirrors methods in (EDC-mediated coupling) or (amine-acid coupling), but requires a pre-synthesized ureido-thiazole intermediate.

The ureido-thiazole scaffold may synergize these activities by combining enzyme inhibition (ureido) and heterocyclic bioactivity (thiazole).

Physical and Crystallographic Properties :

- Crystallographic data for reveal that dichlorophenyl-thiazole acetamides exhibit twisted conformations (61.8° dihedral angle), which could influence solubility and packing. The target’s thiophenmethyl group may introduce similar steric effects.

Research Implications and Challenges

- Limitations : Lack of direct experimental data (e.g., MIC values, IC₅₀) for the target compound necessitates further biological testing.

- Contradictions: While reports strong antitumor activity for thioxothiazolidinones, the absence of a thioxo group in the target compound may limit similar efficacy unless compensated by the ureido moiety.

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole ring , which is known for its biological activity.

- A ureido group that enhances hydrogen bonding capabilities.

- A methoxyphenyl group that increases lipophilicity, potentially improving bioavailability.

- An N-(thiophen-2-ylmethyl)acetamide moiety that may interact with various biological targets.

Molecular Formula : C18H20N4O2S

Molecular Weight : 364.44 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the thiazole ring through the reaction of an α-haloketone with thiourea.

- Coupling of the thiazole intermediate with a suitable isocyanate to form the ureido linkage.

- Final coupling with thiophen-2-ylmethyl amine to yield the target compound.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant pharmacological activities, particularly in cancer therapy and enzyme inhibition:

The proposed mechanism of action involves:

- Inhibition of specific kinases associated with cancer cell proliferation.

- Interaction of the ureido moiety with target proteins through hydrogen bonds.

- Potential binding within hydrophobic pockets of kinase domains.

Case Studies and Research Findings

- Cancer Therapeutics : Studies have shown that thiazole derivatives can inhibit various kinases involved in cancer progression. For instance, compounds structurally related to this compound have demonstrated significant inhibitory activity against kinases such as EGFR and VEGFR .

- Pharmacokinetics : In animal models, similar thiazole compounds exhibited high oral bioavailability and favorable pharmacokinetic profiles, suggesting that modifications in structure can enhance therapeutic efficacy .

- Toxicology Studies : Preliminary toxicological assessments indicate low cytotoxicity in vitro, making it a candidate for further development in drug formulations targeting cancer cells without harming healthy tissues .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.